molecular formula C6H7NO B188545 1-Acetylcyclopropane-1-carbonitrile CAS No. 146857-32-1

1-Acetylcyclopropane-1-carbonitrile

Cat. No.: B188545
CAS No.: 146857-32-1
M. Wt: 109.13 g/mol
InChI Key: FYHTVDJPKASMMU-UHFFFAOYSA-N
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Description

1-Acetylcyclopropane-1-carbonitrile is a chemical compound with the molecular formula C6H7NO. It has a molecular weight of 109.13 g/mol .


Synthesis Analysis

The synthesis of this compound involves complex molecular architectures containing cyclopropanes . The rate-limiting enzyme for ethylene biosynthesis, 1-aminocyclopropane-1-carboxylate synthase (ACS), plays a crucial role in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring with an acetyl group and a carbonitrile group attached . The InChI representation of the molecule is InChI=1S/C6H7NO/c1-5(8)6(4-7)2-3-6/h2-3H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and diverse. Cyclopropanation strategies have been highlighted in recent total syntheses . The compound also plays a role in the biosynthesis of ethylene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 109.13 g/mol, a topological polar surface area of 40.9 Ų, and a complexity of 170 .

Future Directions

The future directions of research on 1-Acetylcyclopropane-1-carbonitrile could involve further exploration of its role in ethylene biosynthesis and its potential applications in agriculture and biotechnology .

Mechanism of Action

Target of Action

The primary target of 1-Acetylcyclopropane-1-carbonitrile is the enzyme 1-aminocyclopropane-1-carboxylate (ACC) oxidase . ACC oxidase is responsible for the final step in the biosynthesis of ethylene, a plant hormone . Ethylene and its precursor ACC play a central role in the regulation of bacterial colonization by the modulation of plant immune responses and symbiotic programs .

Mode of Action

This compound interacts with its target, ACC oxidase, and influences the production of ethylene . Ethylene is a gaseous plant hormone that regulates many plant developmental processes and stress responses .

Biochemical Pathways

The ethylene biosynthesis pathway consists of two dedicated steps. In the first reaction, S-adenosyl-L-methionine (SAM) is converted into ACC by ACC-synthase (ACS). In the second reaction, ACC is converted into ethylene by ACC-oxidase (ACO) . This compound, as a derivative of ACC, is likely to be involved in this pathway.

Pharmacokinetics

Given its small molecular weight (10913 g/mol) , it is likely to have good bioavailability.

Result of Action

The action of this compound leads to changes in the levels of ethylene, a plant hormone. This can have a significant impact on plant growth and development, as ethylene regulates a wide variety of vegetative and developmental processes . It also plays a role in plant defense against biotic and abiotic stress factors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria in the plant-associated bacterial community can modulate plant ACC and ethylene levels, subsequently modifying plant defense responses, symbiotic programs, and overall plant development . Therefore, the efficacy and stability of this compound can be influenced by the specific environmental context in which it is used.

Properties

IUPAC Name

1-acetylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5(8)6(4-7)2-3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHTVDJPKASMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301605
Record name 1-Acetylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146857-32-1
Record name 1-Acetylcyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146857-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetylcyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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